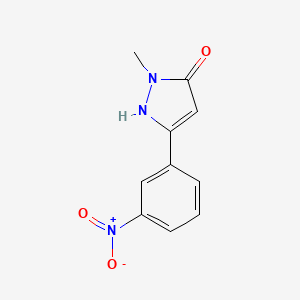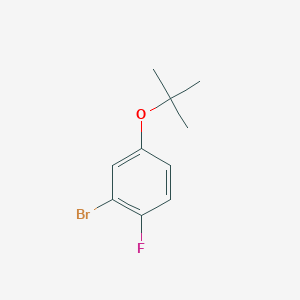
1-(2-Methoxy-3-pyridinyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxy-3-pyridinecarboxylic acid with pyrrolidine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: 1-(2-Methoxy-3-piperidyl)-2-pyrrolidinone.
Substitution: Various halogenated or alkylated derivatives.
科学研究应用
1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxy-3-piperidyl)-2-pyrrolidinone: Similar structure but with a piperidine ring instead of a pyridine ring.
1-(2-Methoxy-3-pyridyl)-2-pyrrolidine: Similar structure but without the carbonyl group in the pyrrolidinone ring.
Uniqueness: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group and pyrrolidinone ring make it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
1-(2-methoxypyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(4-2-6-11-10)12-7-3-5-9(12)13/h2,4,6H,3,5,7H2,1H3 |
InChI 键 |
RJQYCXZBXQRQMU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)N2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


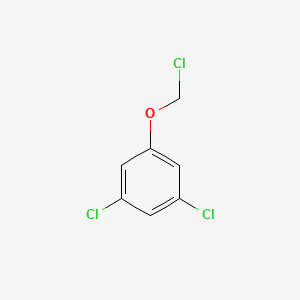

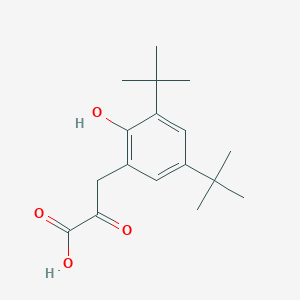
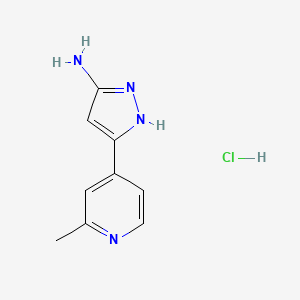

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)




